4-(1,3,4-Thiadiazol-2-yl)aniline

Catalog No.
S819069
CAS No.
875237-02-8
M.F
C8H7N3S
M. Wt
177.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3,4-Thiadiazol-2-yl)aniline

CAS Number

875237-02-8

Product Name

4-(1,3,4-Thiadiazol-2-yl)aniline

IUPAC Name

4-(1,3,4-thiadiazol-2-yl)aniline

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

InChI

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2

InChI Key

DNCAXUAPNVLRDT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=CS2)N

Canonical SMILES

C1=CC(=CC=C1C2=NN=CS2)N

Anticancer Applications

Scientific Field: Pharmacology and Oncology Summary: The compound has been investigated for its potential as an anticancer agent. Its structural motif, the 1,3,4-thiadiazole ring, is known for its biological activity, which includes the ability to inhibit cancer cell growth. Methods: Synthesis of derivatives involves the reaction of semi/thio carbazides with sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature. Acetate (glacial) acts as a catalyst to produce Schiff’s bases, which are then further processed . Results: The derivatives have shown promise in inhibiting the growth of MCF-7 breast cancer cell lines, indicating potential for further development as anticancer drugs .

Antimicrobial Applications

Scientific Field: Microbiology Summary: 4-(1,3,4-Thiadiazol-2-yl)aniline derivatives have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. Methods: The compounds are synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and other starting materials, followed by characterization through NMR, IR, MS, and elemental analysis . Results: Certain derivatives have demonstrated significant antimicrobial activity, outperforming others in inhibiting the growth of pathogens like E. coli, B. mycoides, and C. albicans .

Antifungal Applications

Scientific Field: Mycology Summary: The thiadiazole derivatives are explored for their antifungal properties, given the broad spectrum of activity against various fungal pathogens. Methods: The synthesis of new potent antifungal agents involves various chemical reactions and subsequent testing against fungal strains . Results: The research has yielded compounds with promising antifungal activities, which could lead to new treatments for fungal infections .

Anti-inflammatory Applications

Scientific Field: Immunology and Pharmacology Summary: The compound is part of studies to develop new anti-inflammatory drugs due to its structural properties that contribute to reducing inflammation. Methods: The derivatives are synthesized and tested for their efficacy in reducing inflammatory responses in biological models . Results: Some derivatives have shown effective anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Antidepressant Applications

Scientific Field: Neuropharmacology Summary: Research has been conducted to assess the antidepressant potential of 4-(1,3,4-Thiadiazol-2-yl)aniline derivatives. Methods: Behavioral assays in animal models are used to evaluate the antidepressant effects of the synthesized compounds . Results: Certain derivatives have exhibited antidepressant activities, suggesting their potential use in treating depression .

Antioxidant Applications

Scientific Field: Biochemistry Summary: The antioxidant potential of the compound is being explored due to its ability to scavenge free radicals and protect cells from oxidative stress. Methods: The derivatives are tested for their ability to inhibit oxidative processes in various biological assays . Results: The studies have shown that some derivatives possess significant antioxidant activities, which could have therapeutic applications in diseases associated with oxidative stress .

Antiparasitic Applications

Scientific Field: Parasitology Summary: The compound’s derivatives have been studied for their potential to combat parasitic infections. Methods: Synthesis of antiparasitic agents involves chemical reactions that yield thiadiazole derivatives, which are then tested against various parasitic species . Results: Some derivatives have shown promising results in inhibiting the growth and reproduction of certain parasites, offering a potential new avenue for antiparasitic drugs .

Anticonvulsant Applications

Scientific Field: Neurology Summary: Research into the anticonvulsant properties of thiadiazole derivatives is driven by the need for more effective treatments for seizure disorders. Methods: The compounds are synthesized and their efficacy is tested in animal models that are induced with seizures . Results: Certain derivatives have demonstrated anticonvulsant activities, which could lead to the development of new medications for epilepsy and other seizure-related conditions .

Lubricant Applications

Scientific Field: Material Science and Engineering Summary: Thiadiazole derivatives are explored for their potential use as additives in lubricants due to their chemical stability and friction-reducing properties. Methods: The derivatives are synthesized and incorporated into lubricant formulations, followed by testing their performance in reducing wear and friction in mechanical systems . Results: The studies have indicated that some derivatives can significantly improve the lubricating properties of oils, making them suitable for industrial applications .

Dye Applications

Scientific Field: Chemistry and Textile Engineering Summary: The compound is used in the synthesis of dyes due to its ability to form stable and vibrant colors. Methods: Derivatives are synthesized and applied to textiles, followed by assessments of color fastness and stability . Results: The derivatives have been found to produce dyes with good color strength and resistance to fading, which is beneficial for textile applications .

Conducting Polymer Applications

Scientific Field: Polymer Chemistry and Electronics Summary: The thiadiazole ring is incorporated into polymers to enhance their electrical conductivity. Methods: The synthesis of conducting polymers involves the polymerization of thiadiazole derivatives and subsequent testing of their electrical properties . Results: Some polymers have shown increased conductivity, making them useful for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

Immunostimulating Applications

Scientific Field: Immunology Summary: The derivatives of the compound are being investigated for their potential to stimulate the immune system. Methods: The compounds are synthesized and their effects on immune cells are studied in vitro and in vivo . Results: Research has shown that certain derivatives can enhance the immune response, which may be beneficial in developing new immunotherapies .

4-(1,3,4-Thiadiazol-2-yl)aniline is an organic compound characterized by a thiadiazole ring linked to an aniline group. The thiadiazole structure consists of a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, making it a unique scaffold in medicinal chemistry. This compound is recognized for its diverse biological activities, which are attributed to its structural features that facilitate interactions with various biological targets.

The chemical reactivity of 4-(1,3,4-Thiadiazol-2-yl)aniline is influenced by the presence of the thiadiazole ring, which can participate in various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. The compound has been reported to exhibit antifungal properties by disrupting cell wall biogenesis in fungi, indicating its potential as a therapeutic agent against fungal infections. Additionally, the thiadiazole moiety can undergo transformations to generate derivatives with enhanced biological activities, including anticancer and antimicrobial properties.

4-(1,3,4-Thiadiazol-2-yl)aniline demonstrates significant biological activities:

  • Anticancer Activity: Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties: The compound exhibits efficacy against various bacterial and fungal strains, outperforming many conventional antibiotics in some cases.
  • Anti-inflammatory Effects: Research indicates that certain derivatives can reduce inflammatory responses in animal models, highlighting their potential in treating chronic inflammatory diseases.
  • Antioxidant Activity: The compound has shown promise in scavenging free radicals and protecting cells from oxidative stress, which could be beneficial in preventing diseases associated with oxidative damage.

The synthesis of 4-(1,3,4-Thiadiazol-2-yl)aniline typically involves several steps:

  • Formation of Thiadiazole Ring: A common method involves the reaction of thiosemicarbazide with carboxylic acids or other suitable precursors under acidic or basic conditions to form the thiadiazole nucleus.
  • Coupling Reaction: The synthesized thiadiazole can then be coupled with aniline derivatives using coupling agents or through direct nucleophilic substitution reactions. For example, using sodium acetate as a catalyst can facilitate the formation of Schiff bases from semi/thio carbazides followed by further reactions to yield the desired product.
  • Characterization: The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures and purity.

The applications of 4-(1,3,4-Thiadiazol-2-yl)aniline span various fields:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, this compound is being explored for drug development targeting cancer and infectious diseases.
  • Corrosion Inhibition: Research has indicated that derivatives of this compound can serve as effective corrosion inhibitors for metals in acidic environments.
  • Dyes and Pigments: The structural characteristics allow for its use in synthesizing azo dyes and other colorants used in textiles and coatings .
  • Agriculture: Some derivatives have shown potential as fungicides or herbicides due to their biological activity against plant pathogens.

Interaction studies have demonstrated that 4-(1,3,4-Thiadiazol-2-yl)aniline interacts with various biological molecules:

  • Enzymatic Inhibition: The compound has been shown to inhibit enzymes such as tyrosinase involved in melanin synthesis, influencing pigmentation processes.
  • Cell Signaling Modulation: It affects cellular signaling pathways by interacting with proteins involved in apoptosis and cell proliferation, making it a candidate for cancer therapy.

These interactions highlight the compound's multifaceted role in biochemical processes.

Several compounds share structural similarities with 4-(1,3,4-Thiadiazol-2-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-Phenyl-1,3,4-thiadiazoleContains a phenyl group on thiadiazoleAntimicrobial and anticancer properties
2-Amino-5-thiocyanato-thiadiazoleThiocyanate group on thiadiazoleAntifungal activity
1,3,4-Thiadiazole-2-thiolThiol functional groupAntioxidant properties
5-MethylthiadiazoleMethyl substitution on thiadiazolePotential anticancer activity

XLogP3

1.3

Dates

Modify: 2023-08-16

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